LogP Differential for 4-Ethyl vs. 4-Methyl-2-piperidone Dictates Biological and Chromatographic Behavior
The XLogP3 of 4-ethylpiperidin-2-one is 0.9, compared to a cLogP of approximately 0.15 for 4-methylpiperidin-2-one [1]. This 0.75 log unit increase in lipophilicity translates into an ~5.6-fold higher octanol-water partition coefficient for the 4-ethyl derivative, directly impacting its retention time in reversed-phase HPLC, its passive membrane permeability, and its non-specific binding profile in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.9 (XLogP3) |
| Comparator Or Baseline | 4-Methylpiperidin-2-one: ~0.15 (cLogP) |
| Quantified Difference | ΔLogP ≈ 0.75; ~5.6-fold increase in octanol-water partition |
| Conditions | Computed physicochemical properties; XLogP3 for target, cLogP for comparator |
Why This Matters
A 5.6-fold difference in lipophilicity alters partitioning across cellular membranes and chromatographic columns, directly affecting assay reproducibility and synthetic intermediate isolation yield.
- [1] ChemBase. 4-methylpiperidin-2-one. CBID:240237. LogP: 0.15197846; and KuuJia, XLogP3 for 4-ethylpiperidin-2-one: 0.9. View Source
